

[Leu15]-Gastrin I (Human): A Comparative Guide to Immunoassay Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **[Leu15]-Gastrin I** (human), a stable analog of Gastrin I, in common immunoassay platforms. Understanding the cross-reactivity of this peptide is crucial for the accurate quantification of gastrin levels in various research and clinical settings.

Executive Summary

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine at position 15 is replaced by leucine. This substitution enhances the peptide's stability by preventing oxidation, making it a valuable tool in research. This guide demonstrates that [Leu15]-Gastrin I exhibits high cross-reactivity in gastrin immunoassays, with evidence suggesting binding affinity equal to that of native Gastrin I. This high degree of cross-reactivity indicates that most commercially available gastrin immunoassays can reliably detect and quantify [Leu15]-Gastrin I.

Immunoassay Cross-Reactivity Comparison

The following table summarizes the known cross-reactivity of various gastrin-related peptides in commercially available immunoassays. While specific percentage data for [Leu15]-Gastrin I is not always explicitly provided in commercial datasheets, scientific literature indicates its strong cross-reactivity.



Analyte	Immunoassay Type	Reported Cross- Reactivity (%)	Key Findings
[Leu15]-Gastrin I (human)	Radioimmunoassay (RIA)	Equal affinity to Gastrin I	Studies on canine gastric parietal cells show that 125I-labeled [Leu15]-Gastrin I binds with equal affinity to the gastrin receptor as 125I-labeled Gastrin I. [1] This strongly suggests 100% crossreactivity in immunoassays utilizing antibodies targeting the receptor-binding domain.
Human Gastrin I (G17-I)	ELISA	100	Reference analyte for most gastrin immunoassays.
Minigastrin (G13-I)	ELISA	74.6	Shows significant cross-reactivity, indicating antibody recognition of the Cterminal region.
Rat Gastrin I	ELISA	70.7	High cross-reactivity, suggesting suitability of human gastrin assays for rat samples.



Gastrin II (G17-II, sulfated)	ELISA	9.3	The sulfation of the tyrosine residue significantly reduces antibody binding in this specific assay.
Cholecystokinin 26-33 (CCK-8)	ELISA	< 0.1	Demonstrates high specificity of the assay for gastrin over the structurally related CCK.

Experimental Protocols

Accurate determination of gastrin levels requires robust and well-validated immunoassay protocols. Below are generalized methodologies for competitive Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), the most common platforms for gastrin quantification.

Gastrin Radioimmunoassay (RIA) Protocol

This competitive RIA protocol is designed for the quantification of gastrin in serum or plasma.

Principle: Unlabeled gastrin in the sample competes with a fixed amount of radiolabeled gastrin (e.g., ¹²⁵I-[Leu15]-Gastrin I) for binding to a limited number of anti-gastrin antibody sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled gastrin in the sample.

Materials:

- Anti-gastrin antibody
- 125 I-labeled [Leu15]-Gastrin I (tracer)
- Gastrin standards
- Assay buffer



- Separating reagent (e.g., charcoal suspension or second antibody)
- Gamma counter

Procedure:

- Assay Setup: Pipette assay buffer, standards or unknown samples, and anti-gastrin antibody into labeled tubes.
- Tracer Addition: Add a fixed amount of 125 I-labeled [Leu15]-Gastrin I to each tube.
- Incubation: Vortex the tubes and incubate at 4°C for 24-48 hours to reach binding equilibrium.
- Separation: Add the separating reagent to precipitate the antibody-bound fraction.
- Centrifugation: Centrifuge the tubes to pellet the precipitate.
- Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
- Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against
 the concentration of the gastrin standards. Determine the concentration of gastrin in the
 unknown samples by interpolating their percentage of bound tracer from the standard curve.

Gastrin ELISA Protocol (Competitive)

This competitive ELISA protocol provides a non-radioactive method for quantifying gastrin.

Principle: Gastrin in the sample competes with a fixed amount of biotinylated gastrin for binding to a limited amount of anti-gastrin antibody coated on a microplate. The amount of bound biotinylated gastrin is detected with a streptavidin-HRP conjugate and a colorimetric substrate. The color intensity is inversely proportional to the gastrin concentration in the sample.

Materials:

Anti-gastrin antibody-coated microplate



- Biotinylated Gastrin
- Gastrin standards
- Assay diluent
- Wash buffer
- Streptavidin-HRP conjugate
- TMB substrate
- Stop solution
- Microplate reader

Procedure:

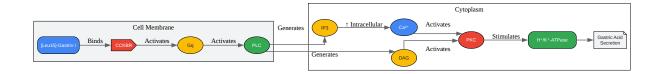
- Sample/Standard Addition: Add standards and samples to the wells of the antibody-coated microplate.
- Biotinylated Gastrin Addition: Add a fixed amount of biotinylated gastrin to each well.
- Incubation: Incubate the plate at room temperature for 1-2 hours.
- Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
- Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well and incubate.
- Washing: Repeat the washing step.
- Substrate Reaction: Add TMB substrate to each well and incubate in the dark until color develops.
- Stopping the Reaction: Add stop solution to each well.
- Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.



 Data Analysis: Construct a standard curve and determine the gastrin concentrations in the samples as described for the RIA.

Visualizations Gastrin Signaling Pathway

Gastrin and its analogs, including [Leu15]-Gastrin I, exert their physiological effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor. Upon binding, a signaling cascade is initiated, leading to various cellular responses, most notably the secretion of gastric acid.



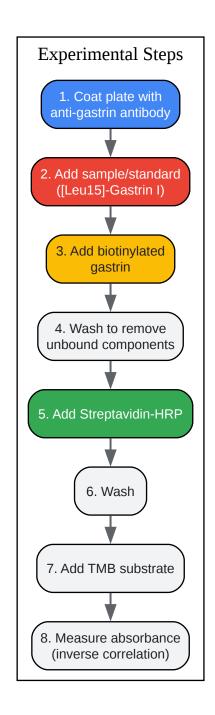
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Caption: Gastrin signaling cascade via the CCKBR.

Immunoassay Workflow (Competitive ELISA)

The following diagram illustrates the key steps in a competitive ELISA for the detection of [Leu15]-Gastrin I.





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Caption: Competitive ELISA workflow for gastrin.

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References

- 1. Gastrin receptor characterization: affinity cross-linking of the gastrin receptor on canine gastric parietal cells PubMed [pubmed.ncbi.nlm.nih.gov]
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